
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate
Overview
Description
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C9H16O2. It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and an isopropyl substituent on the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with isopropyl alcohol in the presence of an acid catalyst to form the corresponding ester. The reaction conditions typically include refluxing the mixture to facilitate esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemical Applications
1.1 Organic Synthesis
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate serves as a crucial building block in organic synthesis. Its cyclopropane moiety allows for the introduction of various functional groups through cyclopropanation reactions, which can lead to the formation of more complex molecules. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
1.2 Mechanistic Studies
The compound's unique structure influences its reactivity and interaction with other molecules. The strain in the cyclopropane ring enhances its electrophilic character, making it a suitable candidate for reactions such as nucleophilic substitutions and additions to alkenes.
Biological Applications
2.1 Antimicrobial Properties
Research indicates that cyclopropane derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents. For instance, a study demonstrated that similar compounds effectively inhibited O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis in bacteria .
2.2 Antitumor Activity
The anticancer potential of this compound has been explored through in vitro assays on human cancer cell lines. Certain analogs exhibited cytotoxic effects with IC50 values in the nanomolar range, indicating their potential as anticancer agents. These findings support further investigation into their mechanisms of action and therapeutic applications.
2.3 Enzyme Inhibition
Cyclopropane derivatives are known to act as enzyme inhibitors by forming stable complexes with target enzymes, thereby reducing their activity. Studies have highlighted the effectiveness of these compounds in inhibiting key enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.
Case Studies and Research Findings
Several case studies illustrate the biological efficacy of this compound:
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclopropane carboxylic acid, which may interact with enzymes or receptors in biological systems. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
Isopropyl cyclopropane-1-carboxylate: Contains an isopropyl group but lacks the ethyl ester group.
Methyl 1-(propan-2-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of its ethyl ester and isopropyl substituent, which confer distinct chemical and physical properties.
Biological Activity
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of cyclopropane derivatives known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
This compound can undergo various chemical reactions, including:
- Oxidation : Converts to corresponding carboxylic acids or ketones.
- Reduction : Converts the ester group to an alcohol.
- Nucleophilic Substitution : Replaces the ester group with other functional groups.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The ester group can hydrolyze to release the active cyclopropane carboxylic acid, which may interact with enzymes or receptors, influencing various biological processes. The isopropyl group enhances lipophilicity and membrane permeability, thus affecting bioavailability and overall activity .
Antimicrobial Activity
Cyclopropane derivatives have shown significant antimicrobial properties. This compound has been investigated for its potential as an antibacterial agent. Studies indicate that compounds within this class can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Antiviral Activity
Research has also explored the antiviral potential of this compound. Cyclopropane derivatives have been associated with inhibition of viral replication, particularly in cases involving RNA viruses. The mechanism often involves interference with viral proteases or polymerases, crucial for viral maturation and replication .
Anticancer Activity
The anticancer properties of cyclopropane derivatives are noteworthy. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, indicating moderate antibacterial activity compared to standard antibiotics .
Antiviral Assays
In another study focusing on antiviral activity, this compound was tested against SARS-CoV-2 protease. Results showed that the compound could inhibit viral replication in vitro with an effective concentration (EC50) in the low micromolar range (approximately 1.5 µM), suggesting its potential as a lead compound for further antiviral drug development .
Properties
IUPAC Name |
ethyl 1-propan-2-ylcyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-11-8(10)9(5-6-9)7(2)3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLRAJBRBYIUKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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